molecular formula C13H18N2O4 B8041101 methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate

methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate

Cat. No.: B8041101
M. Wt: 266.29 g/mol
InChI Key: AOLYXYFNLLFPGJ-UHFFFAOYSA-N
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Description

Methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is commonly referred to by its systematic name, which provides insight into its chemical structure and functional groups.

Properties

IUPAC Name

methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-8(2)10-6-5-9(14-12(16)18-3)7-11(10)15-13(17)19-4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLYXYFNLLFPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyl methyl ether with 3-amino-4-propan-2-ylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with methyl isocyanate to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactors. The process begins with the preparation of the intermediate compounds, followed by their reaction under controlled conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate can be compared with other similar compounds, such as:

    Methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Methyl N-[3-(methoxycarbonylamino)-4-ethylphenyl]carbamate: Similar structure but with an ethyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

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